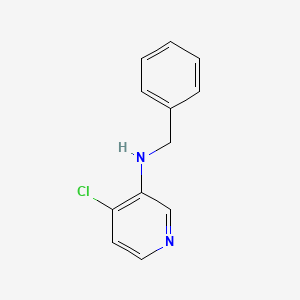

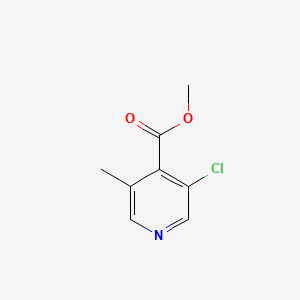

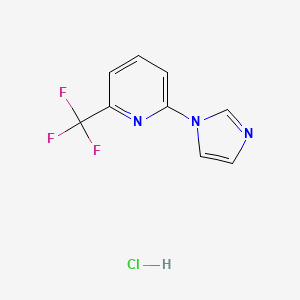

2-chloro-4-(1H-pyrazol-4-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-4-(1H-pyrazol-4-yl)pyrimidine” is a chemical compound with the molecular formula C7H5ClN4. It has an average mass of 180.594 Da and a monoisotopic mass of 180.020279 Da .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “2-chloro-4-(1H-pyrazol-4-yl)pyrimidine”, has been a subject of interest in recent years due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields . The synthesis often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis

“2-chloro-4-(1H-pyrazol-4-yl)pyrimidine” can undergo various chemical reactions. For instance, 2-chloropyrimidine, a related compound, has been reported to undergo cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-4-(1H-pyrazol-4-yl)pyrimidine” include a density of 1.5±0.1 g/cm3, boiling point of 360.2±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, and flash point of 171.7±20.4 °C .Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

Pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad range of medicinal properties including anticancer, anti-inflammatory, and antimicrobial activities. Its structure-activity relationship (SAR) studies highlight its potential as a building block for developing drug-like candidates. Despite significant advancements, there remains ample scope for medicinal chemists to explore this scaffold further for potential drug development (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis of Pyranopyrimidine Derivatives

The pyranopyrimidine core, a key precursor in medicinal and pharmaceutical industries, demonstrates extensive applicability due to its bioavailability and synthetic versatility. Recent reviews cover synthetic pathways employing diversified hybrid catalysts for the development of pyranopyrimidine scaffolds, underscoring the role of such catalysts in advancing the synthesis of lead molecules (Parmar et al., 2023).

Pyrimidine-based Optical Sensors

Pyrimidine derivatives have been employed as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as optical sensors. This review encompasses a variety of pyrimidine-based optical sensors, illustrating their significant biological and medicinal applications (Jindal & Kaur, 2021).

Antimicrobial Drug Discovery with Pyrazole-Pyrimidine Analogues

The combination of pyrazole and pyrimidine rings has been explored for antimicrobial potency. Various synthetic approaches and structural modifications have been studied to enhance the pharmacokinetic properties of these compounds, indicating the potential for developing new-age antimicrobials (Trivedi et al., 2022).

Green Synthesis of Fused Heterocyclic Derivatives

The review on green multi-component synthesis of fused heterocyclic derivatives emphasizes an eco-friendly approach for synthesizing complex molecules. It focuses on the synthesis of various fused heterocycles, including pyrazolo-pyrimidine derivatives, through atom economical and environmentally benign methods (Dhanalakshmi et al., 2021).

Safety And Hazards

Future Directions

The future directions for “2-chloro-4-(1H-pyrazol-4-yl)pyrimidine” and related compounds are promising. They have potential applications in various fields including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . In particular, their potential as CDK2 inhibitors could open new avenues for cancer treatment .

properties

IUPAC Name |

2-chloro-4-(1H-pyrazol-4-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-9-2-1-6(12-7)5-3-10-11-4-5/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVWDSGUKDHRBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=CNN=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657961 |

Source

|

| Record name | 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-(1H-pyrazol-4-yl)pyrimidine | |

CAS RN |

1206679-17-5 |

Source

|

| Record name | 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c]isothiazol-5-ylboronic acid](/img/structure/B572598.png)

![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)